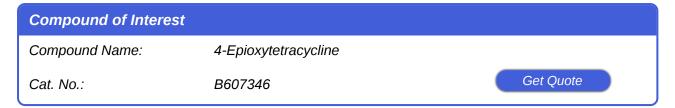


A Comparative Guide to Certified Reference Materials for 4-Epioxytetracycline Analysis

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For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides a comparative evaluation of commercially available Certified Reference Materials (CRMs) for **4-Epioxytetracycline**, a critical impurity and degradation product of the antibiotic oxytetracycline. The performance of these reference materials is assessed in the context of established analytical methodologies, with supporting experimental data to inform selection and application.

Comparison of Certified Reference Materials

Several suppliers offer **4-Epioxytetracycline** CRMs and analytical standards. The table below summarizes the key specifications of these products based on publicly available information. It is important to note that a direct head-to-head experimental comparison of these specific lots is not available in published literature; however, their listed properties provide a basis for initial selection.



Supplier	Product Name	Purity	Format	Storage	Key Certifications /Notes
LGC Standards	4-epi- Oxytetracycli ne	>95% (HPLC) [1]	Neat[1][2]	-18°C[2] or -20°C[1]	Characterize d under ISO 17025
LABSTANDA RD	4- Epioxytetracy cline - CRM	≥ 70%	Neat	-	ISO 17034 Certified Reference Material
TOKU-E	4-Epi- Oxytetracycli ne, EvoPure	High Purity	Neat	-20°C	Secondary reference standard
MedchemExp ress	4- Epioxytetracy cline (Standard)	Analytical Standard Grade	Neat	Room temperature (in continental US)	Intended for research and analytical applications

Experimental Evaluation and Performance Data

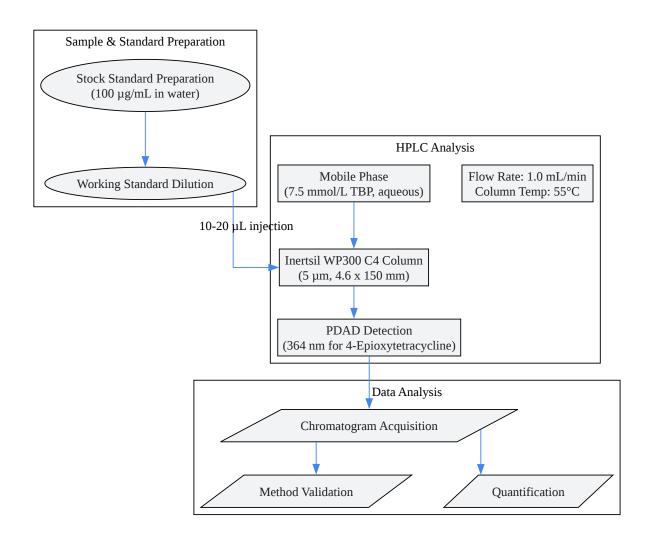
The utility of a CRM is demonstrated through its performance in validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of **4- Epioxytetracycline**.

High-Performance Liquid Chromatography (HPLC)

An isocratic HPLC method with a photodiode array detector (PDAD) has been successfully established for the simultaneous analysis of oxytetracycline and **4-Epioxytetracycline**. This method, which utilizes an organic solvent-free mobile phase, demonstrates high accuracy and reproducibility, making it a cost-effective and environmentally friendly option for routine analysis.



Experimental Protocol: HPLC-PDAD



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Caption: Workflow for HPLC-PDAD analysis of **4-Epioxytetracycline**.



Performance Data: HPLC-PDAD Method Validation

The validation of this HPLC method yielded the following performance characteristics, demonstrating its suitability for the accurate quantification of **4-Epioxytetracycline**.

Parameter	4-Epioxytetracycline	Acceptance Criterion
Linearity (r²)	0.9998	≥ 0.999
Range (μg/mL)	0.05 - 2	-
Detection Limit (μg/mL)	0.009	-
Injection Repeatability (RSD, %)	0.45 (Retention Time), 0.55 (Peak Area)	≤ 1%
Peak Tailing Factor (T)	1.86	≤ 2
Data sourced from an isocratic aqueous mobile phase HPLC study.		

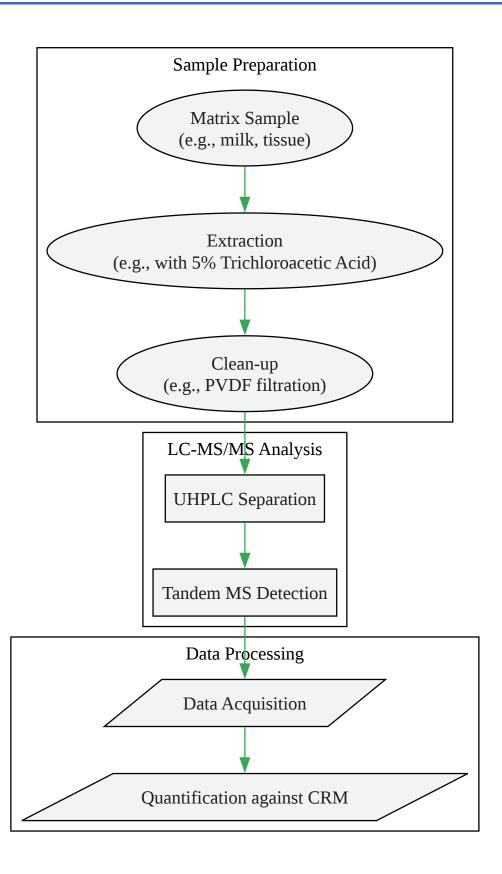
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices such as biological tissues and milk, LC-MS/MS methods are employed. These methods allow for the precise quantification of **4-Epioxytetracycline** at very low concentrations.

Experimental Protocol: LC-MS/MS

A common workflow for LC-MS/MS analysis involves sample extraction, chromatographic separation, and mass spectrometric detection.





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Caption: General workflow for LC-MS/MS analysis of **4-Epioxytetracycline**.



Performance Data: LC-MS/MS Method Validation in Sow Milk

A study on the determination of **4-Epioxytetracycline** in sow milk using UHPLC-MS/MS reported the following validation parameters.

Parameter	Performance		
Linearity (r²)	> 0.999		
Limit of Detection (LOD)	2 μg/L		
Limit of Quantification (LOQ)	5 μg/L		
Intra-laboratory Reproducibility (RSD)	6.2 - 8.3%		
Recovery	97 - 103.3%		
Data from a study on oxytetracycline and 4- Epioxytetracycline in sow milk.			

Conclusion

The selection of a suitable Certified Reference Material for **4-Epioxytetracycline** should be based on the specific requirements of the analytical method and the quality system of the laboratory. While all listed suppliers provide materials suitable for analytical testing, those with ISO 17034 accreditation, such as LABSTANDARD, offer the highest level of quality assurance for a CRM. The experimental data presented from published studies demonstrate that with high-quality reference materials, robust and reliable analytical methods like HPLC and LC-MS/MS can be developed and validated for the accurate quantification of **4-**

Epioxytetracycline. Researchers are encouraged to consult the certificates of analysis for specific lots to obtain detailed information on purity and uncertainty.

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References



- 1. 4-epi-Oxytetracycline | CAS 14206-58-7 | LGC Standards [lgcstandards.com]
- 2. 4-epi-Oxytetracycline | CAS 14206-58-7 | LGC Standards [lgcstandards.com]
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